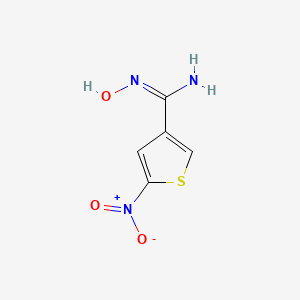![molecular formula C22H48N2O B13805630 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- CAS No. 66054-26-0](/img/structure/B13805630.png)
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- is a chemical compound with the molecular formula C28H62N4O It is a derivative of 1,3-propanediamine, where one of the amine groups is substituted with a 3-(hexadecyloxy)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with 3-(hexadecyloxy)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membrane interactions and as a component in the design of biomimetic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine: A simpler analog without the hexadecyloxypropyl group, used in similar applications but with different properties.
N-Propyl-1,3-propanediamine: Another derivative with a propyl group instead of the hexadecyloxypropyl group, offering different reactivity and applications.
Uniqueness
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- is unique due to the presence of the long hexadecyloxypropyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications involving membrane studies and the design of amphiphilic molecules.
Eigenschaften
CAS-Nummer |
66054-26-0 |
|---|---|
Molekularformel |
C22H48N2O |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
N'-(3-hexadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C22H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-25-22-17-20-24-19-16-18-23/h24H,2-23H2,1H3 |
InChI-Schlüssel |
JKVCENSTXGEMCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


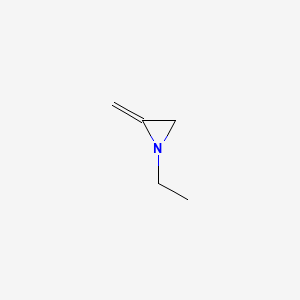
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
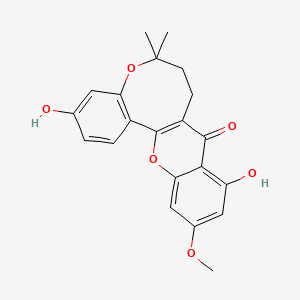
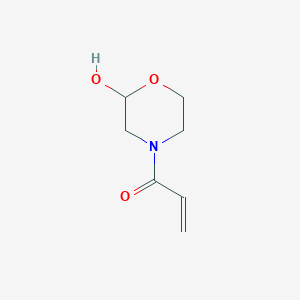
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)

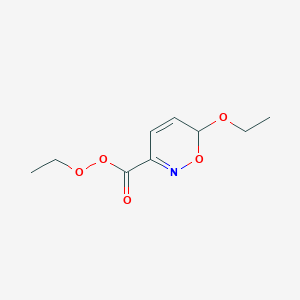
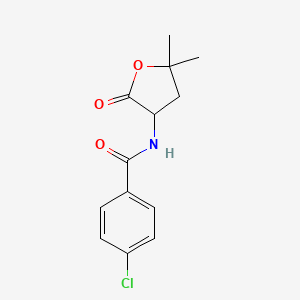
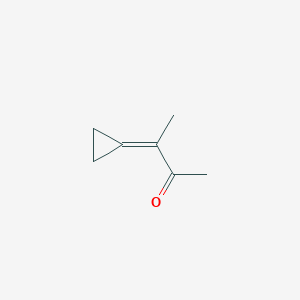
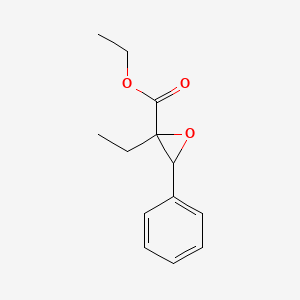

![Thymine,[methyl-3H]](/img/structure/B13805599.png)
